Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate
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Overview
Description
Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C16H21N3O5S and a molecular weight of 367.42 g/mol . This compound belongs to the class of nitrogen-containing heterocycles, which are widely used in various fields due to their diverse biological activities .
Preparation Methods
The synthesis of Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate involves several steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes react with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by Cs2CO3/DMSO, leading to the formation of the desired compound.
Chemical Reactions Analysis
Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate undergoes various chemical reactions, including :
Oxidation: This reaction typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: It is being studied for its potential use in drug development, particularly for its neuroprotective and anti-neuroinflammatory effects.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways . It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum (ER) stress, and prevent apoptosis by inhibiting the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3.
Comparison with Similar Compounds
Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate can be compared with other nitrogen-containing heterocycles, such as :
Pyrrolo[1,2-a]pyrazines: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazines: These compounds show more activity on kinase inhibition.
Properties
Molecular Formula |
C16H21N3O5S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-3-carboxylate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H13N3O2.C7H8O3S/c1-3-14-9(13)8-6-4-10-5-7(6)11-12(8)2;1-6-2-4-7(5-3-6)11(8,9)10/h10H,3-5H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
GWJPSSWCIVDXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CNCC2=NN1C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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